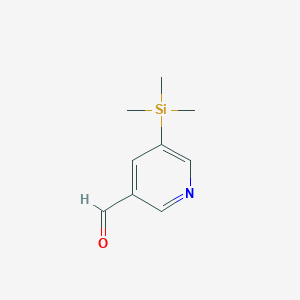
5-Trimethylsilylpyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Trimethylsilylpyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential applications in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of 5-Trimethylsilylpyridine-3-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a trimethylsilyl group. It can also act as a mild Lewis acid catalyst in certain reactions, promoting the formation of new chemical bonds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 5-Trimethylsilylpyridine-3-carbaldehyde. However, it has been reported to exhibit low toxicity and is considered to be relatively safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Trimethylsilylpyridine-3-carbaldehyde in laboratory experiments is its high reactivity and versatility. It can be used as a reagent in a variety of reactions, making it a valuable tool for organic chemists. However, it is important to note that it can be difficult to handle due to its air and moisture sensitivity. It also requires careful handling due to its potential toxicity.
Direcciones Futuras
There are several potential future directions for research on 5-Trimethylsilylpyridine-3-carbaldehyde. One area of research could focus on the development of new synthetic methods for the compound, with the aim of improving yield and reducing the need for hazardous reagents. Another potential direction is the investigation of its potential applications in the field of medicinal chemistry, particularly in the development of new drugs. Additionally, further research could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, 5-Trimethylsilylpyridine-3-carbaldehyde is a compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Its high reactivity and versatility make it a valuable tool for organic chemists, and it has been extensively studied for its potential applications in the field of organic chemistry. While there is limited information available on its biochemical and physiological effects, it is considered to be relatively safe for use in laboratory experiments. There are several potential future directions for research on 5-Trimethylsilylpyridine-3-carbaldehyde, including the development of new synthetic methods and the investigation of its potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde can be achieved through a variety of methods. One of the most commonly used methods is the reaction between 5-bromopyridine-3-carbaldehyde and trimethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-Trimethylsilylpyridine-3-carbaldehyde with a yield of around 70%.
Aplicaciones Científicas De Investigación
5-Trimethylsilylpyridine-3-carbaldehyde has been widely used in scientific research for its unique properties and potential applications. It is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and natural products. It has been extensively studied for its potential applications in the field of organic chemistry, including its use as a reagent for the synthesis of pyridine derivatives.
Propiedades
Número CAS |
144056-15-5 |
|---|---|
Nombre del producto |
5-Trimethylsilylpyridine-3-carbaldehyde |
Fórmula molecular |
C9H13NOSi |
Peso molecular |
179.29 g/mol |
Nombre IUPAC |
5-trimethylsilylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H13NOSi/c1-12(2,3)9-4-8(7-11)5-10-6-9/h4-7H,1-3H3 |
Clave InChI |
IKLYTGMCVRDIHE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CN=CC(=C1)C=O |
SMILES canónico |
C[Si](C)(C)C1=CN=CC(=C1)C=O |
Sinónimos |
3-Pyridinecarboxaldehyde,5-(trimethylsilyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)
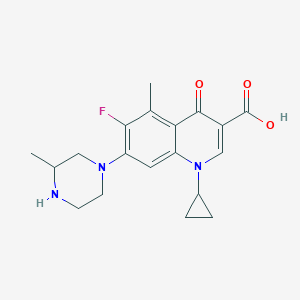


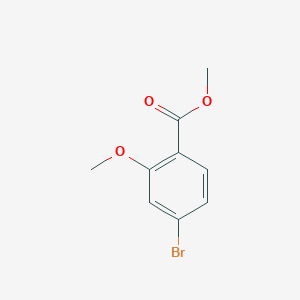
![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
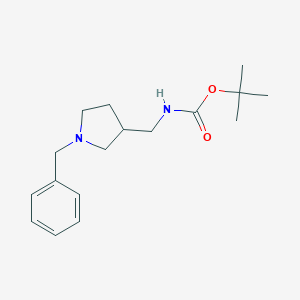

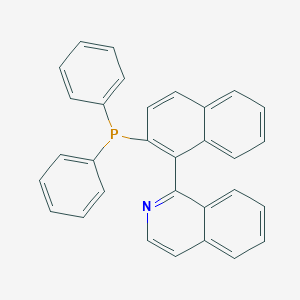
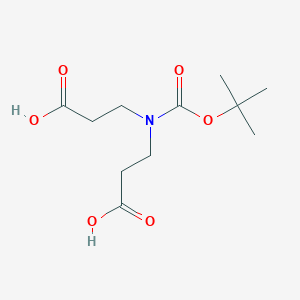
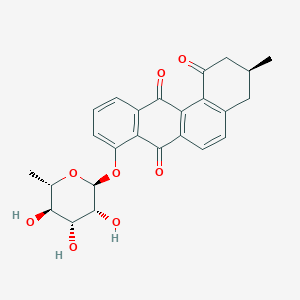


![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)